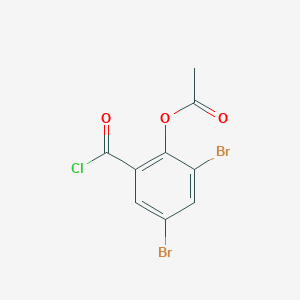
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate: is an organic compound with the molecular formula C8H5Br2ClO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine atoms at the 2 and 4 positions and a chlorocarbonyl group at the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate typically involves the bromination of phenyl acetate followed by the introduction of the chlorocarbonyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a chlorinating agent such as thionyl chloride or oxalyl chloride. The reactions are usually carried out under controlled temperatures to ensure the selective substitution of the desired positions on the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms or the chlorocarbonyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or chlorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenyl acetates can be formed.
Oxidation Products: Oxidation can lead to the formation of brominated or chlorinated phenols.
Hydrolysis Products: Hydrolysis yields phenol and acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The bromine atoms and the chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromo-6-chlorophenol: Similar in structure but lacks the acetate group.
2,4-Dibromo-6-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol: A more complex derivative with additional functional groups.
Uniqueness: 2,4-Dibromo-6-(chlorocarbonyl)phenyl acetate is unique due to the presence of both bromine and chlorocarbonyl groups on the phenyl ring
Eigenschaften
CAS-Nummer |
54223-78-8 |
|---|---|
Molekularformel |
C9H5Br2ClO3 |
Molekulargewicht |
356.39 g/mol |
IUPAC-Name |
(2,4-dibromo-6-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C9H5Br2ClO3/c1-4(13)15-8-6(9(12)14)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI-Schlüssel |
QANRCQUUCPMSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



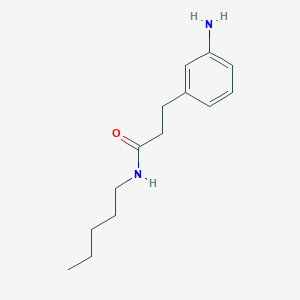

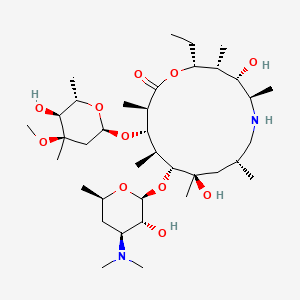
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

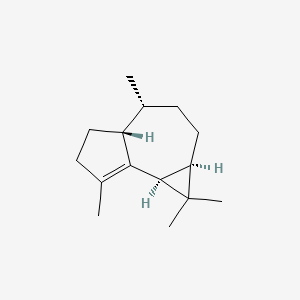

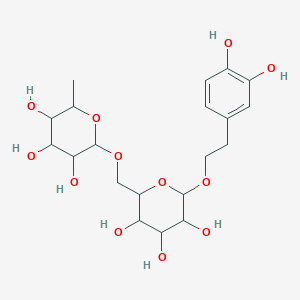
![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

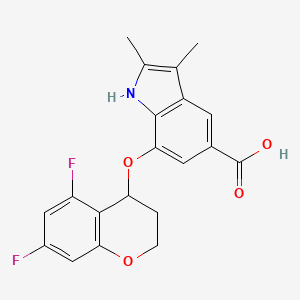
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
